N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNZDQDJMQYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and cyclopropanecarboxylic acid.
Formation of Hydrazide: 2-chlorobenzoic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their efficacy against various cancer cell lines. A related study reported that compounds with similar structures demonstrated significant inhibition against multiple cancer types, including glioblastoma and lung cancer cells .
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide exerts its effects may involve the modulation of specific protein targets associated with cancer pathways. Molecular docking studies have been employed to predict binding affinities to these targets, suggesting that the compound could interfere with critical cellular processes involved in tumor growth and metastasis .
Antimicrobial Properties
In addition to anticancer activity, compounds based on the oxadiazole structure have shown promising antimicrobial effects. Studies have documented their effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
Agricultural Science
Pesticidal Activity
The structural characteristics of this compound may confer insecticidal or fungicidal properties. Oxadiazole derivatives have been explored for their ability to disrupt pest physiology or inhibit fungal growth, making them candidates for development into agricultural pesticides .
Material Science
Polymeric Applications
The unique chemical structure of this compound can be utilized in the synthesis of novel polymeric materials. The incorporation of oxadiazole units into polymers has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for various industrial applications.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamide | Similar oxadiazole structure | Anticancer |
| N-(5-(thienyl)-1,3,4-oxadiazol-2-yl)-carboxamide | Contains thiophene instead of phenyl | Antimicrobial |
| 5-Aryl-1,3,4-Oxadiazoles | General class with diverse aryl groups | Antifungal and anticancer |
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives included this compound as a lead compound. The results showed that this compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activities, derivatives similar to this compound were tested against a panel of bacterial strains. The findings indicated that these compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The oxadiazole ring is thought to play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function .
Comparison with Similar Compounds
Structural Analogues Within the 1,3,4-Oxadiazole Family
Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Properties
Key Observations:
- Chlorophenyl Positional Isomerism : The 2-chlorophenyl substitution in the target compound contrasts with OZE-III’s 4-chlorophenyl group . Positional isomerism significantly impacts bioactivity; OZE-III exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting that the 2-chloro derivative may have altered potency or selectivity due to steric or electronic effects.
- Conversely, the ethanesulfonyl group in the compound from introduces strong electron-withdrawing effects, which may enhance binding to charged targets .
Heterocyclic Analogues: Thiadiazole, Tetrazole, and Triazole Derivatives
Table 2: Comparison with Non-Oxadiazole Heterocycles
Key Observations:
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives with a 3,4,5-trimethoxyphenyl group () exhibit anticancer activity, suggesting that similar substituents on oxadiazoles could be explored for antitumor applications .
- Heterocycle Core Influence : Tetrazole and triazole derivatives prioritize plant growth regulation, likely due to their ability to mimic phytohormones. The oxadiazole core, however, is more commonly associated with antimicrobial or anticancer activity, highlighting the role of heterocycle electronics in biological targeting .
Structure-Activity Relationship (SAR) Trends
Substituent Position : The 2-chlorophenyl group in the target compound may confer distinct steric interactions compared to 4-chloro (OZE-III) or ethanesulfonyl () analogues, influencing target binding .
Heterocycle Core : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles or tetrazoles, making them preferable for drug design .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its potential biological effects, including antimicrobial, anticancer, and other therapeutic properties, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 249.7 g/mol. The compound features a cyclopropane ring fused with an oxadiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial effects. For instance:
- Study Findings : A study highlighted the effectiveness of related oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide showed promising results in extending the survival of C. elegans infected with MRSA at a concentration of 7.14 µg/ml .
Anticancer Activity
This compound shares structural similarities with other oxadiazole derivatives that have shown anticancer properties:
- Case Studies : The anticancer activity of several oxadiazole derivatives was evaluated against multiple cancer cell lines as per the National Cancer Institute (NCI) protocols. Compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] demonstrated significant inhibition rates against various cancer types .
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) benzamide | Anticancer | 10 |
| N-(5-(thienyl)-1,3,4-oxadiazol-2-yl) carboxamide | Antimicrobial | 15 |
| N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) pentanamide | Antibacterial | 8 |
The mechanism through which this compound exerts its biological effects can be elucidated through molecular docking studies. These studies suggest that the compound interacts effectively with specific biological targets associated with cancer pathways and microbial resistance mechanisms .
Molecular Docking Studies
Molecular docking simulations have indicated that the compound binds favorably to target proteins involved in tumor growth and bacterial resistance. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?
- Methodology : Synthesis of oxadiazole derivatives typically involves cyclization of carboxylic acid precursors with thiosemicarbazides under acidic conditions. For example, POCl₃-mediated cyclization at 90°C under reflux is effective for forming the 1,3,4-oxadiazole core . Key steps include:
- Formation of the oxadiazole ring via dehydrative cyclization.
- Introduction of the 2-chlorophenyl group through Suzuki coupling or nucleophilic substitution.
- Purification via recrystallization (e.g., DMSO/water mixtures) .
- Critical Parameters : Reaction temperature, stoichiometry of POCl₃, and pH adjustment during purification significantly impact yield and purity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures .
- Key Metrics :
- R factor : ≤0.05 indicates high accuracy (e.g., 0.043 in a related chlorophenyl-oxadiazole structure ).
- Data-to-parameter ratio : ≥15 ensures reliable refinement .
- Best Practices : Crystallize the compound in a solvent with slow evaporation. Validate hydrogen bonding and π-π stacking interactions using CCDC software.
Q. What biological screening assays are used to evaluate this compound’s activity?
- Assays :
- Antimicrobial : Broth microdilution for MIC determination against Staphylococcus aureus (planktonic and biofilm forms) .
- Enzyme Inhibition : α-Glucosidase, lipoxygenase (LOX), and butyrylcholinesterase (BChE) assays to assess metabolic and anti-inflammatory potential .
- Structural Insights : The 2-chlorophenyl group enhances electron-withdrawing effects, improving binding to microbial targets .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodology :
- Model : B3LYP/6-31G(d,p) basis set for geometry optimization and HOMO-LUMO gap analysis .
- Key Outputs :
- MESP (Molecular Electrostatic Potential) : Identifies nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient).
- FTIR Simulation : Matches experimental spectra to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Applications : Predicts binding affinity to biological targets (e.g., AlaDH in antimicrobial studies) .
Q. How can contradictory bioactivity data across assays be resolved?
- Strategies :
- Cross-Validation : Use orthogonal assays (e.g., enzyme kinetics vs. cell viability) .
- Structural Analog Comparison : Compare with derivatives lacking the cyclopropane moiety to isolate pharmacophore contributions .
- Statistical Analysis : Calculate IC₅₀ variability using ANOVA; exclude outliers due to solvent interference (e.g., DMSO >1% inhibits enzyme activity) .
Q. What structural modifications improve drug-likeness and ADMET properties?
- Guidelines :
- Lipinski’s Rule : Ensure molecular weight <500, log P <5, and ≤10 H-bond acceptors/donors. The parent compound’s log P (~3.5) may require optimization for solubility .
- Substituent Effects :
- Chlorophenyl : Enhances target binding but may increase hepatotoxicity.
- Cyclopropane : Improves metabolic stability but reduces solubility.
- Tools : Molinspiration for log P and polar surface area (PSA) calculations .
Q. What experimental approaches elucidate the mechanism of action against microbial targets?
- Methods :
- Affinity Screening : Label-free assays (e.g., differential ligand affinity chromatography) to identify target proteins like AlaDH .
- Molecular Docking : Use AutoDock Vina to simulate interactions with S. aureus enoyl-acyl carrier protein reductase (FabI) .
- Biofilm Disruption Assays : Quantify extracellular DNA and polysaccharides via SYTOX Green and Congo red binding .
Data Contradiction Analysis Example
Issue : Inconsistent MIC values against S. aureus in planktonic vs. biofilm states.
Resolution :
- Planktonic Cells : MIC = 8 µg/mL (standard broth dilution).
- Biofilm : MIC = 32 µg/mL (due to reduced penetration).
Method : Use confocal microscopy with LIVE/DEAD staining to visualize biofilm penetration .
Key Structural and Biological Comparisons
| Derivative | Modification | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamide | Benzamide substituent | 16 (S. aureus) | |
| Target Compound | Cyclopropanecarboxamide | 8 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
